N-[2-(4-Methoxyphenyl)ethyl]-3-methylbut-2-enamide
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Overview
Description
N-[2-(4-Methoxyphenyl)ethyl]-3-methylbut-2-enamide is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a butenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxyphenyl)ethyl]-3-methylbut-2-enamide typically involves a multi-step process. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methoxyphenyl)ethyl]-3-methylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[2-(4-Methoxyphenyl)ethyl]-3-methylbut-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-Methoxyphenyl)ethyl]-3-methylbut-2-enamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Similar structure but with additional methoxy groups.
N-[2-(4-Methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide: Contains a benzodioxine moiety.
Uniqueness
N-[2-(4-Methoxyphenyl)ethyl]-3-methylbut-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
924664-21-1 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C14H19NO2/c1-11(2)10-14(16)15-9-8-12-4-6-13(17-3)7-5-12/h4-7,10H,8-9H2,1-3H3,(H,15,16) |
InChI Key |
CNLSXQXZRHSVPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCCC1=CC=C(C=C1)OC)C |
Origin of Product |
United States |
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